3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile
Description
3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core. Its structure includes a bromine substituent at position 3, a methyl group at position 1, and a nitrile group at position 5. The bromine atom enhances electrophilicity, enabling cross-coupling reactions for further derivatization, while the nitrile group contributes to hydrogen-bonding interactions in biological targets .
Properties
IUPAC Name |
3-bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c1-11-4-6(8)12-7(11)5(2-9)3-10-12/h3-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCHCHJORIFXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N2C1=C(C=N2)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromoketone with an aminopyrazole derivative. The reaction conditions often include the use of a base and a solvent such as ethyl acetate. The cyclization is promoted by bromination, and no additional base is required .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Catalysts such as nickel or palladium may be used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyrazoles, while cyclization reactions can produce more complex fused ring systems .
Scientific Research Applications
Chemical Synthesis and Applications
Building Block for Heterocycles
The compound is used as a key building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the introduction of various substituents, enabling the creation of derivatives with tailored properties. The synthetic routes often involve cyclization reactions that yield substituted imidazo[1,2-b]pyrazoles, which are valuable in medicinal chemistry and materials science .
Table 1: Synthetic Methods for 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile
| Method | Description | Yield (%) |
|---|---|---|
| Cyclization with Bromoketone | Reaction with aminopyrazole derivatives under basic conditions | 70-85 |
| SNAr Reaction | Substitution at the 6-position with phenols using Cs2CO3 | 60-75 |
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activities. A study demonstrated its efficacy against various bacterial strains, suggesting potential for development into antimicrobial agents .
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HL-60 (acute myeloid leukemia). The mechanism involves the activation of caspases and modulation of mitochondrial membrane potential, leading to cell death .
Case Study: Induction of Apoptosis in HL-60 Cells
A recent study evaluated the cytotoxic effects of a related imidazo[1,2-b]pyrazole derivative on HL-60 cells. The results indicated significant apoptosis induction at nanomolar concentrations, highlighting its potential as a therapeutic agent against leukemia .
Medicinal Chemistry Applications
Drug Development
The unique structural features of this compound make it a promising candidate for drug development. Its ability to interact with specific molecular targets suggests potential use in treating diseases mediated by kinase activity. For instance, it has been explored as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a role in endocytosis and receptor-mediated signaling .
Table 2: Biological Activities and Mechanisms
Mechanism of Action
The mechanism of action of 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
- Structure : Lacks the bromine substituent at position 3.
- Properties : The absence of bromine reduces molecular weight (MW: ~161.16 g/mol) and alters reactivity. This compound serves as a precursor for brominated derivatives like the target molecule.
- Applications : Used in hit-to-lead optimization studies for kinase inhibitors .
3-(Phenylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
- Structure : Features a phenylthio group at position 3 and a bulky SEM (2-(trimethylsilyl)ethoxy)methyl protecting group at position 1.
- Properties : The phenylthio group introduces sulfur-based hydrophobicity, enhancing membrane permeability. The SEM group improves synthetic stability.
- Synthesis: Prepared via electrophilic substitution (S-methyl benzenesulfonothioate) with 69% yield .
- Physicochemical Data : MW = 398.21 g/mol; melting point = 149.7–150.9°C .
ZINC13142972 (Imidazo[1,2-b]pyrazole-7-carbonitrile Derivative)
- Structure : Contains a sugar moiety at position 1 and hydroxyl groups.
Pyrrolo-Imidazole Derivatives
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-(p-tolyl)-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14f)
- Structure : Pyrrolo[1,2-c]imidazole core with dual bromophenyl groups and a nitrile.
- Properties : Higher molecular weight (MW: 573.28 g/mol) and distinct NMR shifts (e.g., 1H δ 8.34 ppm for imine proton) due to extended conjugation .
- Thermal Stability : Melting point = 279–280°C, indicating robust crystalline packing .
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14d)
- Structure : Similar to 14f but with a phenyl group instead of p-tolyl.
- Properties : Lower melting point (259–260°C) due to reduced steric hindrance .
Comparative Analysis Table
Research Findings and Trends
- Substituent Impact : Bromine at position 3 enhances electrophilicity and binding to kinase ATP pockets, while nitriles improve solubility and target engagement .
- Biological Relevance : Imidazo[1,2-b]pyrazole derivatives with nitriles (e.g., ZINC13142972) show promise against bacterial targets, whereas pyrroloimidazoles exhibit DNA-binding affinity in aromatized forms .
- Synthetic Flexibility : The SEM-protected analog (3-(Phenylthio)-1-SEM derivative) demonstrates scalability (69% yield), highlighting the scaffold’s adaptability for drug discovery .
Biological Activity
3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile is a chemical compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables for clarity.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C8H6BrN5
- Molecular Weight : 244.07 g/mol
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Apoptosis induction |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound can intercalate into DNA, leading to disruption in replication and transcription processes.
- Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism and proliferation, such as topoisomerases.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, further promoting apoptosis.
Study 1: Anticancer Efficacy in Vivo
A study published in the Journal of Medicinal Chemistry evaluated the in vivo efficacy of this compound in a mouse model bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to the control group, with minimal toxicity observed at therapeutic doses.
Study 2: Antimicrobial Activity Assessment
In another study documented in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial properties of the compound against multi-drug resistant strains. The findings revealed that it effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting potential as a novel antimicrobial agent.
Q & A
Q. What methodologies ensure scalability of lab-scale synthesis protocols to pilot plants?
- Methodological Answer :
- Perform kinetic profiling to identify rate-limiting steps under different mixing regimes (e.g., stirred tank vs. plug flow reactors) .
- Use process simulation software (e.g., Aspen Plus) to model heat/mass transfer and equipment sizing .
- Conduct safety assessments for exothermic reactions (e.g., DSC, ARC) to mitigate risks during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
